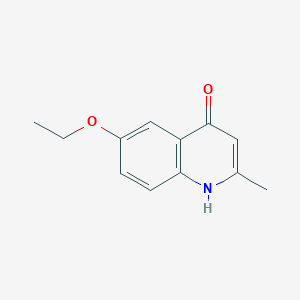

6-Ethoxy-2-methylquinolin-4-ol

Description

The exact mass of the compound 6-Ethoxy-2-methylquinolin-4-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Ethoxy-2-methylquinolin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Ethoxy-2-methylquinolin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxy-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-15-9-4-5-11-10(7-9)12(14)6-8(2)13-11/h4-7H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQJZFPDCHMABR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=CC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352651 | |

| Record name | 6-ethoxy-2-methylquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15644-91-4 | |

| Record name | 6-Ethoxy-2-methyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15644-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-ethoxy-2-methylquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15644-91-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"6-Ethoxy-2-methylquinolin-4-ol" CAS number 15644-91-4

An In-Depth Technical Guide to 6-Ethoxy-2-methylquinolin-4-ol (CAS: 15644-91-4)

Authored by: Gemini, Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of 6-Ethoxy-2-methylquinolin-4-ol, a heterocyclic compound belonging to the quinolone family. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] This guide is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, physicochemical properties, and potential biological significance of this specific derivative. The narrative synthesizes established chemical principles with data from authoritative sources to provide a self-validating and robust technical resource.

Core Compound Identity and Physicochemical Profile

6-Ethoxy-2-methylquinolin-4-ol is a solid organic compound characterized by a quinoline core structure substituted with an ethoxy group at the 6-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position, leading to its classification as a 4-quinolone.[2][3] The 4-quinolone form exists in tautomeric equilibrium with its 4-hydroxyquinoline form.

Key Physicochemical Data

The fundamental properties of 6-Ethoxy-2-methylquinolin-4-ol are summarized below, compiled from chemical supplier databases.[2][4][5]

| Property | Value | Source |

| CAS Number | 15644-91-4 | [2][4][5] |

| Molecular Formula | C₁₂H₁₃NO₂ | [2][4][5] |

| Molecular Weight | 203.24 g/mol | [2][4][5] |

| Appearance | Solid / Powder | [2][4] |

| Melting Point | 245-247 °C | [5] |

| MDL Number | MFCD02368819 | [2][4][5] |

| SMILES | OC1=CC(C)=NC2=CC=C(OCC)C=C21 | [2][3] |

| InChI Key | XRQJZFPDCHMABR-UHFFFAOYSA-N | [2] |

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as hazardous.[2][4]

-

Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[2][4]

-

Precautionary Codes: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][4]

Synthesis and Mechanistic Rationale

The synthesis of 4-hydroxyquinoline derivatives like 6-Ethoxy-2-methylquinolin-4-ol is classically achieved through well-established named reactions, most notably the Conrad-Limpach and Gould-Jacobs reactions.[6][7][8][9] Both pathways involve the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[7][9][10] The Conrad-Limpach reaction specifically involves this sequence to generate 4-quinolones.[7][8][9]

The choice of a high-boiling point solvent (e.g., diphenyl ether, Dowtherm A) or a high-temperature catalyst (e.g., polyphosphoric acid) is critical for the cyclization step.[7][11] This is because the intramolecular electrocyclization requires significant thermal energy to overcome the activation barrier associated with the temporary disruption of the aniline's aromaticity.[7][12]

Experimental Protocol: Conrad-Limpach Synthesis

This protocol is adapted from established methodologies for synthesizing analogous quinolin-4-ol derivatives.[11] The core principle is the reaction of p-phenetidine (4-ethoxyaniline) with ethyl acetoacetate.

Step 1: Condensation to form Ethyl 3-(4-ethoxyphenylamino)but-2-enoate

-

In a round-bottom flask equipped with a magnetic stirrer, combine 1 mole equivalent of 4-ethoxyaniline and 1.1 mole equivalents of ethyl acetoacetate.

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid) to promote the condensation.

-

Stir the mixture at a moderately elevated temperature (e.g., 80-100 °C) for 2-4 hours. The progress can be monitored by TLC to observe the consumption of the aniline.

-

Upon completion, remove the water byproduct, typically via a Dean-Stark apparatus or under reduced pressure. The resulting intermediate is often a viscous oil and may be used directly in the next step without extensive purification.

Step 2: Thermal Cyclization to 6-Ethoxy-2-methylquinolin-4-ol

-

Add the crude intermediate from Step 1 to a high-boiling point solvent, such as diphenyl ether or Dowtherm A, in a flask fitted with a reflux condenser.

-

Heat the mixture to a high temperature, typically around 250 °C.[12] This high temperature is the causal factor driving the endergonic cyclization.

-

Maintain this temperature for 30-60 minutes. The product will often precipitate out of the hot solvent.

-

Allow the mixture to cool to room temperature.

-

Dilute the mixture with a non-polar solvent like hexane or petroleum ether to further precipitate the product and wash away the high-boiling solvent.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid thoroughly with hexane and then a polar solvent like ethanol or acetone to remove any remaining impurities.

-

Dry the product under vacuum to yield 6-Ethoxy-2-methylquinolin-4-ol.

Synthetic Workflow Diagram

The following diagram illustrates the two-stage synthesis process.

Caption: Workflow for the Conrad-Limpach synthesis.

Biological Activity and Drug Development Potential

While specific biological studies on 6-Ethoxy-2-methylquinolin-4-ol are not extensively documented in publicly available literature, the quinoline and 4-quinolone scaffolds are of paramount importance in drug discovery.[1] Derivatives have demonstrated a vast range of therapeutic activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.[1][13][14][15][16]

Potential as an Anticancer Agent Scaffold

The quinoline framework is integral to numerous anticancer agents that function through various mechanisms.[1]

-

Enzyme Inhibition: Quinoline derivatives have been developed as potent inhibitors of key enzymes in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinases and topoisomerase I.[1][17][18] Dual inhibitors of EGFR and histone deacetylase (HDAC) based on a 2-methylquinolin-6-ol core have shown promise in non-small cell lung cancer (NSCLC) models.[18]

-

Monocarboxylate Transporter (MCT) Inhibition: The related 5-ethoxyquinoline structure is part of a novel class of inhibitors for Monocarboxylate Transporter 4 (MCT4), a protein crucial for pH regulation in tumor cells, making it a valuable target in oncology.[19] Inhibition of MCT4 leads to reduced lactate efflux and decreased viability in cancer cells.[19][20]

The structure of 6-Ethoxy-2-methylquinolin-4-ol makes it a viable starting point or fragment for the design of novel inhibitors targeting these pathways.

Potential Antimicrobial and Antioxidant Properties

-

Antimicrobial Activity: The quinolone core is famous for its antibacterial properties, with fluoroquinolones being a major class of antibiotics. The broader quinoline family has shown activity against various bacteria and fungi.[13][15] The mechanism often involves compromising the bacterial cytoplasmic membrane or inhibiting DNA gyrase.[21][22] Terpinen-4-ol, for example, is believed to interfere with cell wall synthesis in S. aureus.[23]

-

Antioxidant Activity: Ethoxyquin (1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline), a structurally related compound, is a well-known synthetic antioxidant used to prevent self-ignition in fish meal.[24] Its antioxidant properties are a subject of ongoing research. Furthermore, various plant essential oils and their components, including quinoline derivatives, exhibit moderate to strong antioxidant activity in assays like DPPH free radical scavenging.[13][14] A novel analogue of ethoxyquin, EQ-6, has even been developed as a potent neuroprotective agent to prevent chemotherapy-induced peripheral neuropathy by inhibiting the heat shock protein 90 chaperone.[25]

Hypothetical Mechanism of Action: EGFR Inhibition Pathway

Given that quinoline derivatives are known EGFR inhibitors, 6-Ethoxy-2-methylquinolin-4-ol could potentially be modified to target this pathway. The diagram below illustrates the general EGFR signaling cascade, which is a common target for quinoline-based anticancer drugs.[17][18]

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Analytical Characterization Workflow

To ensure the identity and purity of synthesized 6-Ethoxy-2-methylquinolin-4-ol, a standard battery of analytical techniques is employed. Commercial suppliers often provide access to analytical data such as NMR, HPLC, and LC-MS for their products.[3]

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound by separating it from any unreacted starting materials or byproducts.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound (203.24 g/mol ), providing strong evidence of its identity.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the connectivity of atoms and the presence of key functional groups (ethoxy, methyl, aromatic protons, etc.).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic vibrational frequencies of functional groups, such as O-H (hydroxyl), C=O (quinolone carbonyl), C-O-C (ether), and aromatic C-H bonds.

Caption: Standard analytical workflow for compound validation.

Conclusion

6-Ethoxy-2-methylquinolin-4-ol (CAS: 15644-91-4) is a well-defined chemical entity whose synthesis is accessible through classical organic reactions like the Conrad-Limpach synthesis. While direct biological data for this specific molecule is sparse, its structural membership in the quinoline/quinolone class positions it as a compound of significant interest for drug discovery. Its core scaffold is prevalent in compounds with established anticancer and antimicrobial activities. Therefore, 6-Ethoxy-2-methylquinolin-4-ol serves as a valuable building block and a promising starting point for the development of novel therapeutic agents, particularly in oncology and infectious diseases. Further investigation into its biological properties is warranted to fully elucidate its potential.

References

- BenchChem. (n.d.). Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine.

- Google Patents. (n.d.). WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.

-

Park, S. E., et al. (2021). Development of EQ-6, a Novel Analogue of Ethoxyquin to Prevent Chemotherapy-Induced Peripheral Neuropathy. Neurotherapeutics, 18(4), 2636–2648. [Link]

-

ChemRxiv. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Retrieved from [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

de Lacerda Leite, G. M., et al. (2020). Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. Molecules, 25(12), 2924. [Link]

-

Liu, W., et al. (2013). Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. Molecules, 18(9), 10978-10991. [Link]

-

Carson, C. F., Mee, B. J., & Riley, T. V. (2002). Mechanism of action of Melaleuca alternifolia (tea tree) oil on Staphylococcus aureus determined by time-kill, lysis, leakage, and salt tolerance assays and electron microscopy. Antimicrobial agents and chemotherapy, 46(6), 1914–1920. [Link]

-

National Institutes of Health (NIH). (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. Retrieved from [Link]

-

Wang, Y., et al. (2023). Discovery of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives as EGFR and HDAC dual inhibitors. Bioorganic & medicinal chemistry, 96, 117520. [Link]

-

Pereira, R., et al. (2019). Evaluation of the antimicrobial and antioxidant activity of 7-hydroxy-4', 6-dimethoxy-isoflavone and essential oil from Myroxylon peruiferum L.f. Anais da Academia Brasileira de Ciências, 91(2), e20180204. [Link]

-

MDPI. (n.d.). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

-

Kranawetvogl, A., & Elsinghorst, P. W. (2019). Determination of the Synthetic Antioxidant Ethoxyquin and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography-Fluorescence Detection and Stable-Isotope Dilution Analysis-Liquid Chromatography-Tandem Mass Spectrometry. Journal of agricultural and food chemistry, 67(23), 6650–6657. [Link]

-

Chemistry lover. (2019, July 27). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. [Link]

-

Boukhris, S., et al. (2012). Phytochemical composition and antimicrobial activities of the essential oils and organic extracts from pelargonium graveolens growing in Tunisia. Lipids in health and disease, 11, 167. [Link]

-

ResearchGate. (n.d.). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Retrieved from [Link]

-

ResearchGate. (n.d.). Conrad-Limpach reaction. Retrieved from [Link]

-

Exclusive Chemistry Ltd. (n.d.). 6-Ethoxy-2-methyl-4-quinolinol. Retrieved from [Link]

-

Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

-

Annapoorani, A., et al. (2021). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. Foods, 10(11), 2636. [Link]

-

PubChem. (n.d.). 2-Hydroxy-6-methoxy-4-methylquinoline. Retrieved from [Link]

-

El-Sayed, M. T., et al. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Scientific reports, 10(1), 17805. [Link]

-

de Oliveira, A. C. S., et al. (2019). Chemical Characterization, Antioxidant, Cytotoxic and Microbiological Activities of the Essential Oil of Leaf of Tithonia Diversifolia (Hemsl) A. Gray (Asteraceae). Journal of the Brazilian Chemical Society, 30(6), 1234-1243. [Link]

-

Gurrapu, S., et al. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of medicinal chemistry, 64(16), 12051–12071. [Link]

-

Cambridge University Press. (n.d.). Conrad-Limpach Reaction. Retrieved from [Link]

-

Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 12060-00-3| Chemical Name : Lead Titanium Trioxide. Retrieved from [Link]

Sources

- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Ethoxy-2-methylquinolin-4-ol 15644-91-4 [sigmaaldrich.com]

- 3. 15644-91-4|6-Ethoxy-2-methylquinolin-4-ol|BLD Pharm [bldpharm.com]

- 4. 6-Ethoxy-2-methylquinolin-4-ol 15644-91-4 [sigmaaldrich.com]

- 5. exchemistry.com [exchemistry.com]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. scribd.com [scribd.com]

- 11. benchchem.com [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Phytochemical composition and antimicrobial activities of the essential oils and organic extracts from pelargonium graveolens growing in Tunisia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chemical Characterization, Antioxidant, Cytotoxic and Microbiological Activities of the Essential Oil of Leaf of Tithonia Diversifolia (Hemsl) A. Gray (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]

- 18. Discovery of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives as EGFR and HDAC dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Mechanism of action of Melaleuca alternifolia (tea tree) oil on Staphylococcus aureus determined by time-kill, lysis, leakage, and salt tolerance assays and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Determination of the Synthetic Antioxidant Ethoxyquin and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography-Fluorescence Detection and Stable-Isotope Dilution Analysis-Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Development of EQ-6, a Novel Analogue of Ethoxyquin to Prevent Chemotherapy-Induced Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

"6-Ethoxy-2-methylquinolin-4-ol" molecular structure

An In-Depth Technical Guide to 6-Ethoxy-2-methylquinolin-4-ol: Synthesis, Properties, and Therapeutic Potential

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Within this class, quinolin-4-ol and its keto tautomer, quinolin-4-one, represent a core moiety with a diverse pharmacological profile, including significant potential as anticancer agents.[2] This technical guide provides a comprehensive overview of 6-Ethoxy-2-methylquinolin-4-ol, a specific derivative of this important scaffold. While direct research on this particular molecule is nascent, this document synthesizes established knowledge from closely related analogs to provide a robust framework for researchers, scientists, and drug development professionals. We will explore its structural characteristics, detail a validated synthetic pathway, discuss its probable mechanisms of action based on the known pharmacology of the quinolin-4-ol class, and provide standardized protocols for its analytical characterization.

Introduction to the Quinolin-4-ol Scaffold

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered immense interest in drug discovery. Their derivatives have demonstrated a wide array of biological activities, including antimalarial, antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] The quinolin-4-ol (or quinolin-4-one) core, in particular, has been identified as a key pharmacophore in the development of agents that target fundamental cellular processes implicated in cancer, such as cell cycle progression, apoptosis, and signal transduction.[2]

Several quinolin-4-one derivatives have been investigated as potent cytotoxic agents against various cancer cell lines, demonstrating promising bioavailability and efficacy that, in some cases, rivals existing therapeutic drugs.[2] Their mechanism of action is often tied to the inhibition of critical enzymes like tyrosine kinases, topoisomerases, and tubulin polymerization. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of physicochemical properties and biological activity, making it a highly adaptable scaffold for targeted drug design. 6-Ethoxy-2-methylquinolin-4-ol represents one such rationally designed analog, incorporating an ethoxy group at the 6-position and a methyl group at the 2-position to potentially modulate its therapeutic index and target specificity.

Physicochemical and Structural Properties

Understanding the fundamental properties of 6-Ethoxy-2-methylquinolin-4-ol is critical for its application in research and development. The molecule exists in a tautomeric equilibrium between the enol form (quinolin-4-ol) and the more stable keto form (quinolin-4-one).[3][4] This tautomerism can influence its hydrogen bonding capabilities, solubility, and interactions with biological targets.

Table 1: Physicochemical Properties of 6-Ethoxy-2-methylquinolin-4-ol

| Property | Value | Source |

| CAS Number | 15644-91-4 | |

| Molecular Formula | C₁₂H₁₃NO₂ | |

| Molecular Weight | 203.24 g/mol | |

| Appearance | Solid | |

| SMILES | OC1=CC(C)=NC2=CC=C(OCC)C=C21 | |

| InChI Key | XRQJZFPDCHMABR-UHFFFAOYSA-N |

Synthesis of 6-Ethoxy-2-methylquinolin-4-ol

The synthesis of 4-hydroxyquinoline derivatives is classically achieved via the Conrad-Limpach reaction.[5][6] This robust and versatile method involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization to form the quinolin-4-one ring system.[7] The choice of solvent and reaction temperature is critical for controlling the regioselectivity and yield of the final product.

Synthetic Pathway: The Conrad-Limpach Reaction

The synthesis proceeds in two key stages:

-

Enamine Formation: 4-ethoxyaniline is reacted with ethyl acetoacetate at a moderate temperature. This acid-catalyzed reaction forms a stable enamine intermediate. The lower temperature favors the formation of the enamine over the alternative anilide, which would lead to a 2-hydroxyquinoline via the Knorr synthesis.

-

Thermal Cyclization: The enamine intermediate is heated to a high temperature (typically ~250 °C) in a high-boiling point solvent, such as diphenyl ether or Dowtherm A. This intramolecular cyclization proceeds via a 6-endo-trig cyclization, followed by the elimination of ethanol to yield the final 6-Ethoxy-2-methylquinolin-4-ol product.

Caption: Workflow for the Conrad-Limpach synthesis of 6-Ethoxy-2-methylquinolin-4-ol.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Conrad-Limpach synthesis of analogous 4-hydroxyquinolines.[8]

Materials:

-

4-Ethoxyaniline (1.0 eq)

-

Ethyl acetoacetate (1.1 eq)

-

Glacial acetic acid (catalytic amount)

-

Diphenyl ether (solvent)

-

Ethanol (for washing)

-

Hexanes (for washing)

Procedure:

-

Enamine Formation:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 4-ethoxyaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of glacial acetic acid in toluene.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the condensation reaction.

-

Remove the toluene under reduced pressure to yield the crude enamine intermediate.

-

-

Cyclization:

-

Causality: The choice of a high-boiling, thermally stable solvent like diphenyl ether is crucial. It acts as an efficient heat transfer medium, ensuring the uniform high temperature required for the intramolecular cyclization to overcome the activation energy barrier.

-

In a separate flask, heat diphenyl ether to 250 °C under a nitrogen atmosphere.

-

Add the crude enamine intermediate from the previous step dropwise to the hot diphenyl ether over 30 minutes.

-

Maintain the reaction temperature at 250 °C for an additional 30 minutes after the addition is complete.

-

Allow the reaction mixture to cool to below 100 °C.

-

-

Isolation and Purification:

-

Self-Validation: The product's low solubility in nonpolar solvents at room temperature is exploited for purification. A successful reaction will result in the precipitation of the product upon cooling and dilution.

-

Add hexanes to the cooled mixture to precipitate the product.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid sequentially with hexanes and then cold ethanol to remove residual diphenyl ether and unreacted starting materials.

-

Dry the product under vacuum to yield 6-Ethoxy-2-methylquinolin-4-ol. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF if necessary.

-

Potential Biological Activity and Mechanism of Action

The quinoline scaffold is a key component of numerous kinase inhibitors.[9] Many quinoline derivatives exert their anticancer effects by targeting the ATP-binding site of various protein kinases, which are often dysregulated in cancer cells.

Kinase Inhibition: A Probable Mechanism

Given its structural similarity to known kinase inhibitors, 6-Ethoxy-2-methylquinolin-4-ol is hypothesized to function as an inhibitor of protein kinases, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) or serine/threonine kinases involved in cell proliferation and survival pathways.[9] The quinolin-4-one core can act as a hinge-binding motif, forming hydrogen bonds with the kinase's hinge region, while the substituted benzene ring can occupy the hydrophobic pocket typically filled by the adenine region of ATP.

Caption: Hypothesized mechanism of action via competitive inhibition of a Receptor Tyrosine Kinase.

Analytical and Quality Control Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and quantity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard, powerful techniques for this purpose.[10]

Protocol: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

Rationale: RP-HPLC is a robust and widely used method for the analysis of moderately polar organic compounds like quinolin-4-ols. A C18 column is chosen for its hydrophobicity, which provides good retention and separation. A gradient elution is employed to ensure that both the main compound and any potential impurities with different polarities are eluted and resolved effectively. UV detection is suitable as the quinoline ring system is a strong chromophore.

Instrumentation and Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 254 nm and 320 nm

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or DMSO.

Procedure:

-

Prepare the mobile phases and prime the HPLC system.

-

Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.

-

Inject a blank (methanol or DMSO) to ensure no system contamination.

-

Inject the prepared sample.

-

Integrate the peak corresponding to 6-Ethoxy-2-methylquinolin-4-ol and any impurity peaks.

-

Calculate the purity as a percentage of the main peak area relative to the total peak area.

Protocol: Identity Confirmation by GC-MS

Rationale: GC-MS provides definitive structural confirmation through mass fragmentation patterns. For a molecule like 6-Ethoxy-2-methylquinolin-4-ol, which may have limited volatility, derivatization (e.g., silylation) might be necessary to improve its chromatographic properties, though direct analysis may be feasible.

Instrumentation and Conditions:

-

Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Inlet Temperature: 280 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 15 °C/min to 300 °C, hold for 10 minutes.

-

MS Transfer Line: 280 °C

-

Ion Source: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: 40-500 m/z

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent like dichloromethane or methanol.

Procedure:

-

Prepare the sample and inject it into the GC-MS system.

-

Acquire the total ion chromatogram (TIC).

-

Obtain the mass spectrum of the main peak.

-

Analyze the fragmentation pattern. Expect to see the molecular ion peak (M⁺) at m/z = 203, and characteristic fragments corresponding to the loss of an ethyl group (M-29), an ethoxy group (M-45), and other fragments typical of the quinoline core.

-

Compare the obtained spectrum with a reference library or theoretical fragmentation patterns to confirm the identity.

Summary and Future Outlook

6-Ethoxy-2-methylquinolin-4-ol is a promising molecule built upon a scaffold with proven therapeutic relevance. While specific biological data for this compound remains to be published, this guide provides a solid foundation for its synthesis and analysis based on well-established chemical principles and data from close structural analogs. The Conrad-Limpach synthesis offers a reliable route to access this compound, and standard chromatographic techniques can ensure its purity and identity.

Future research should focus on elucidating the specific biological targets of 6-Ethoxy-2-methylquinolin-4-ol. Kinase screening panels and cell-based assays will be crucial to determine its inhibitory profile and anticancer potential. The detailed protocols provided herein serve as a launchpad for such investigations, enabling researchers to confidently synthesize, purify, and characterize this compound as they explore its potential in the landscape of modern drug discovery.

References

-

Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]

-

SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

-

Wikipedia. (2023). Conrad–Limpach synthesis. Retrieved from [Link]

-

BDMAEE. (2024). 2-hydroxy-4-methylquinoline. Retrieved from [Link]

- Singh, P., & Kumar, A. (2023). Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. IIP Series.

-

Vaskóné, K. M., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(10), 2645. [Link]

- Al-Ostath, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Drug Delivery Science and Technology, 74, 103524.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxyquinoline. Retrieved from [Link]

-

ResearchGate. (2014). Tautomerism of 4-Hydroxy-4(1H) quinolon. [Link]

- ResearchGate. (2019).

- Brezáni, M., et al. (2011). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 222(1), 126-133.

- Al-Warhi, T., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.

- Kumar, S., et al. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 26(10), 2681-2713.

- Pinto, M., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.

- El-Gendy, M. A., & El-Sherif, M. S. (2013). Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture. Pakistan Journal of Pharmaceutical Sciences, 26(5), 865-871.

-

The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2021). Evidence-Based Complementary and Alternative Medicine. [Link]

- ResearchGate. (2022). MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)

- Al-Omair, M. A., et al. (2020). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. RSC Advances, 10(52), 31213-31227.

- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2010). Organic Process Research & Development, 14(4), 967-970.

- Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 2408-2427.

-

de Souza, M. V. N., et al. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(24), 12244-12257. [Link]

- Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. (2013).

-

Vaskóné, K. M., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(10), 2645. [Link]

- Zuehlke, S., & Duennbier, U. (2009). Analytical methods for tracing pharmaceutical residues in water and wastewater. Clean Technologies and Environmental Policy, 11(4), 375-385.

-

de Souza, M. V. N., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. Journal of Organic Chemistry, 80(24), 12244–12257. [Link]

-

Szymański, P., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. International Journal of Molecular Sciences, 23(21), 13398. [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents | MDPI [mdpi.com]

- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

An In-Depth Technical Guide to the Spectroscopic Profile of 6-Ethoxy-2-methylquinolin-4-ol

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 6-Ethoxy-2-methylquinolin-4-ol, a quinoline derivative of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule, this guide leverages a data-centric approach, drawing upon established spectroscopic principles and a comparative analysis of structurally analogous compounds. The insights herein are designed to equip researchers, scientists, and drug development professionals with a robust predictive framework for the characterization of this and similar molecular entities.

Introduction: The Quinoline Scaffold and the Significance of 6-Ethoxy-2-methylquinolin-4-ol

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. The substituent pattern on the quinoline core is critical in modulating the pharmacological profile of these compounds. 6-Ethoxy-2-methylquinolin-4-ol combines several key structural features: the quinolin-4-ol core, a methyl group at the 2-position, and an ethoxy group at the 6-position. Understanding the precise spectroscopic signature of this molecule is fundamental for its unambiguous identification, purity assessment, and further investigation in drug discovery pipelines.

This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 6-Ethoxy-2-methylquinolin-4-ol. Each section will provide a detailed rationale for the predicted spectral features, supported by data from closely related analogs.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 6-Ethoxy-2-methylquinolin-4-ol are based on the analysis of its constituent structural motifs and comparison with known quinoline derivatives.

Molecular Structure and Numbering

To facilitate the discussion of NMR data, the standard IUPAC numbering for the quinoline ring system is used.

Caption: Molecular structure and numbering of 6-Ethoxy-2-methylquinolin-4-ol.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 6-Ethoxy-2-methylquinolin-4-ol in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic, methyl, and ethoxy protons. The presence of the hydroxyl group and the potential for tautomerism between the 4-ol and 4-one forms can influence the spectrum.[1][2]

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale and Comparative Data |

| H-3 | ~6.1 - 6.3 | s | - | The proton at C3 is a singlet and is expected to be in the olefinic region. In the parent 2-methylquinolin-4-ol, this proton appears around 6.2 ppm. |

| H-5 | ~7.8 - 8.0 | d | ~9.0 | This proton is ortho to the electron-donating ethoxy group and is part of the benzenoid ring. It is expected to be a doublet due to coupling with H-7. |

| H-7 | ~7.3 - 7.5 | dd | ~9.0, ~2.5 | This proton is coupled to both H-5 and H-8. The larger coupling constant is from the ortho coupling with H-5, and the smaller is from the meta coupling with H-8. |

| H-8 | ~7.5 - 7.7 | d | ~2.5 | This proton is meta to the ethoxy group and is expected to be a doublet due to meta-coupling with H-7. |

| -OCH₂CH₃ | ~4.0 - 4.2 | q | ~7.0 | The methylene protons of the ethoxy group will appear as a quartet due to coupling with the adjacent methyl protons. In 6-methoxyquinoline, the methoxy protons are at ~3.9 ppm.[3] |

| -OCH₂CH₃ | ~1.3 - 1.5 | t | ~7.0 | The methyl protons of the ethoxy group will appear as a triplet due to coupling with the adjacent methylene protons. |

| C2-CH₃ | ~2.3 - 2.5 | s | - | The methyl group at the 2-position is a characteristic singlet. In 2-methylquinolin-4-ol, this signal is observed around 2.4 ppm.[4] |

| 4-OH | ~11.0 - 12.0 | br s | - | The hydroxyl proton is expected to be a broad singlet and significantly downfield due to hydrogen bonding and the acidic nature of the enolic proton. |

| N1-H | (present in tautomeric form) | br s | - | If the 4-oxo tautomer is present, a broad N-H signal would be observed, typically in the range of 10-12 ppm. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are based on the known effects of the substituents on the quinoline ring.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale and Comparative Data |

| C2 | ~150 - 155 | The carbon bearing the methyl group. |

| C3 | ~108 - 112 | This carbon is in the heterocyclic ring and is influenced by the adjacent C4-OH. |

| C4 | ~175 - 180 | This carbon is deshielded due to the attached hydroxyl group (or carbonyl in the tautomeric form). In 2-methylquinolin-4-ol, this carbon is at ~177 ppm.[4] |

| C4a | ~140 - 145 | Bridgehead carbon. |

| C5 | ~122 - 126 | Aromatic carbon. |

| C6 | ~155 - 160 | This carbon is attached to the electron-donating ethoxy group and is therefore deshielded. |

| C7 | ~115 - 120 | Aromatic carbon. |

| C8 | ~100 - 105 | Aromatic carbon ortho to the ethoxy group. |

| C8a | ~120 - 125 | Bridgehead carbon. |

| -OCH₂CH₃ | ~63 - 67 | The methylene carbon of the ethoxy group. |

| -OCH₂CH₃ | ~14 - 16 | The methyl carbon of the ethoxy group. |

| C2-CH₃ | ~18 - 22 | The methyl carbon at the 2-position. |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 6-Ethoxy-2-methylquinolin-4-ol is expected to be dominated by vibrations of the O-H, C=O (from the quinolin-4-one tautomer), C-O, and aromatic C-H and C=C bonds. The tautomerism between the 4-hydroxyquinoline and quinolin-4-one forms will significantly influence the spectrum, particularly in the 1600-1700 cm⁻¹ and 3000-3600 cm⁻¹ regions.[1][2]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch | 3200 - 3500 | Broad, Strong | Characteristic of the hydroxyl group. The broadness is due to hydrogen bonding. |

| N-H stretch | 3000 - 3300 | Broad, Medium | Present if the quinolin-4-one tautomer exists. |

| Aromatic C-H stretch | 3000 - 3100 | Medium | Typical for C-H bonds on an aromatic ring. |

| Aliphatic C-H stretch | 2850 - 3000 | Medium | From the methyl and ethoxy groups. |

| C=O stretch | 1640 - 1680 | Strong | A strong band in this region would confirm the presence of the quinolin-4-one tautomer. |

| C=C and C=N stretch | 1500 - 1620 | Medium to Strong | Multiple bands are expected from the quinoline ring system. |

| C-O stretch | 1200 - 1300 | Strong | From the ethoxy group (aryl-alkyl ether). |

| C-O stretch | 1000 - 1100 | Strong | From the ethoxy group (alkyl-oxygen). |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6-Ethoxy-2-methylquinolin-4-ol (C₁₂H₁₃NO₂), the expected molecular weight is 203.24 g/mol .

Predicted Fragmentation Pathway

The fragmentation of quinoline derivatives is often characterized by the loss of small, stable molecules. The presence of the ethoxy group introduces additional fragmentation pathways.

Caption: Predicted major fragmentation pathways for 6-Ethoxy-2-methylquinolin-4-ol.

-

Molecular Ion ([M]⁺˙): The molecular ion peak is expected at m/z = 203.

-

Loss of a Methyl Radical ([M-CH₃]⁺): A peak at m/z = 188 may be observed due to the loss of a methyl radical from the ethoxy group.

-

Loss of Ethene ([M-C₂H₄]⁺˙): A significant peak at m/z = 175 is predicted, corresponding to the loss of ethene via a McLafferty-type rearrangement from the ethoxy group. This is a common fragmentation for ethyl ethers.

-

Loss of an Ethyl Radical ([M-C₂H₅]⁺): A peak at m/z = 174 could arise from the loss of an ethyl radical.

-

Loss of Carbon Monoxide ([M-CO]⁺˙): The quinolin-4-one tautomer can lose a molecule of carbon monoxide, leading to a fragment at m/z = 175.

-

Further Fragmentation: Subsequent fragmentation of these initial ions can lead to smaller fragments, such as the loss of a CHO radical to give a fragment at m/z = 146. The core quinoline ring can also undergo characteristic fragmentation, such as the loss of HCN.[5]

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized experimental protocols for the techniques discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred due to its simplicity. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a relatively non-volatile compound like 6-Ethoxy-2-methylquinolin-4-ol, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a liquid chromatograph (LC-MS) would be appropriate. Direct infusion or Gas Chromatography-Mass Spectrometry (GC-MS) may also be used if the compound is sufficiently volatile and thermally stable.

-

Instrumentation: Employ a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) to obtain accurate mass measurements.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to support the proposed structure.

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of 6-Ethoxy-2-methylquinolin-4-ol. By leveraging data from structurally related compounds, we have constructed a comprehensive and scientifically grounded prediction of its NMR, IR, and MS spectra. This information serves as a valuable resource for researchers working with this and similar quinoline derivatives, aiding in their synthesis, characterization, and further development. It is important to reiterate that the data presented for the title compound are predictive, and experimental verification is recommended for definitive structural confirmation.

References

-

ResearchGate. (n.d.). 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved from [Link]

-

MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link]

-

Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylquinolin-4-ol. Retrieved from [Link]

-

SciSpace. (n.d.). The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 2-Methylquinolin-4-ol. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxy-2-methylquinolin-4-ol. Retrieved from [Link]

-

ResearchGate. (2006, October). Tautomerism of 4-Hydroxy-4(1H) quinolon. Retrieved from [Link]

-

PubMed Central. (n.d.). Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved from [Link]

-

PubMed. (2015, December 18). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Methoxyquinoline(5263-87-6) 13C NMR spectrum [chemicalbook.com]

- 4. 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chempap.org [chempap.org]

Solubility Profile & Technical Guide: 6-Ethoxy-2-methylquinolin-4-ol

[1][2]

CAS Registry Number: 15644-91-4 Chemical Formula: C₁₂H₁₃NO₂ Molecular Weight: 203.24 g/mol Synonyms: 6-Ethoxy-2-methyl-4-quinolone; 6-Ethoxy-2-methyl-4-hydroxyquinoline[1][2]

Part 1: Executive Summary & Physicochemical Identity

6-Ethoxy-2-methylquinolin-4-ol is a substituted quinoline derivative primarily utilized as a building block in the synthesis of pharmaceutical agents, particularly in the development of antimalarials, antibacterials, and high-affinity ligands for specific G-protein coupled receptors.[1][2]

The Tautomerism Factor

To understand the solubility of this compound, one must first understand its dynamic structural identity.[2] Like other 4-substituted quinolines, it exhibits keto-enol tautomerism .[1][2]

-

Form A (Enol): 4-Hydroxyquinoline (aromatic, favored in gas phase/dilute non-polar solution).[1][2]

-

Form B (Keto): 4-Quinolone (vinylogous amide, favored in solid state and polar solvents).[1][2]

Critical Insight: In the solid state and in polar solvents (water, DMSO, methanol), the equilibrium shifts overwhelmingly toward the 4-quinolone (keto) form.[1][2] This creates a highly stable crystal lattice driven by strong intermolecular hydrogen bonding (similar to DNA base pairing), resulting in a high melting point (>250°C) and poor solubility in standard non-polar organic solvents.[1][2]

Part 2: Solubility Landscape

The following data summarizes the solubility behavior of 6-Ethoxy-2-methylquinolin-4-ol based on structural analogs (SAR) and physicochemical principles of the 4-quinolone scaffold.

Solvent Compatibility Table[1][2]

| Solvent Class | Solvent | Solubility Rating | Operational Notes |

| Dipolar Aprotic | DMSO | High | Recommended for stock solutions (>50 mM).[1][2] |

| DMF | High | Excellent for synthetic reactions.[1][2] | |

| Protics (Alcohols) | Methanol | Moderate | Soluble hot; sparingly soluble cold.[1][2] Good for recrystallization.[2][3] |

| Ethanol | Moderate | Preferred green solvent for recrystallization (often requires heat).[1][2] | |

| Aqueous | Water (pH 7) | Very Low | Practically insoluble (<0.1 mg/mL).[1][2] |

| 0.1 M HCl | High | Forms the water-soluble hydrochloride salt.[1] | |

| 0.1 M NaOH | High | Forms the water-soluble phenolate/enolate salt.[1] | |

| Chlorinated | DCM / Chloroform | Low-Moderate | Often requires 5-10% Methanol as a co-solvent to break H-bonds.[1][2] |

| Non-Polar | Hexane / Ether | Insoluble | Useful as anti-solvents to precipitate the product.[1] |

pH-Dependent Solubility (Amphoteric Nature)

This compound is amphoteric , meaning it can act as both an acid and a base.[1][2] This property is the primary lever for manipulating solubility during purification.

-

Acidic Conditions (pH < 3): The basic nitrogen (N-1) or the carbonyl oxygen is protonated, forming a cationic species.[1][2]

-

Solubility: High in aqueous acid.[2]

-

-

Basic Conditions (pH > 11): The N-H (in quinolone form) or O-H (in hydroxy form) is deprotonated, forming an anionic species.[1][2]

-

Solubility: High in aqueous base.[2]

-

-

Isoelectric Point (pH ~7): The molecule exists as a neutral species with maximum lattice energy.[2]

Visualization: Tautomerism & Solubility Logic[1][2]

[1][2]

Part 3: Experimental Protocols

Determination of Thermodynamic Solubility (Shake-Flask Method)

For precise quantification in a specific vehicle.[1][2]

Reagents: Compound (Solid), Target Solvent (e.g., PBS pH 7.4), 0.45 µm Syringe Filter.[1][2]

-

Preparation: Add excess solid compound (~10 mg) to 2 mL of the target solvent in a glass vial.

-

Equilibration: Cap tightly and shake/stir at 25°C for 24–48 hours.

-

Note: Ensure undissolved solid remains visible throughout the process. If all dissolves, add more solid.[2]

-

-

Filtration: Filter the suspension using a 0.45 µm PVDF or PTFE syringe filter to remove undissolved solids.

-

Quantification: Analyze the clear filtrate via HPLC-UV (typically at 254 nm or 320 nm).[1][2]

-

Calibration: Compare peak area against a standard curve prepared in DMSO.[2]

-

Purification via Acid-Base Precipitation

Leveraging solubility profiles for high-purity isolation.

-

Dissolution: Dissolve crude 6-ethoxy-2-methylquinolin-4-ol in minimal 10% HCl or Acetic Acid (warm if necessary). Filter to remove insoluble mechanical impurities.[2]

-

Precipitation: Slowly add 20% NaOH or Ammonium Hydroxide dropwise with vigorous stirring.

-

Endpoint: Continue addition until pH reaches ~7–8. The compound will precipitate as a thick off-white solid.[1]

-

Collection: Filter the solid under vacuum, wash copiously with water (to remove salts), and dry in an oven at 60°C.

Recrystallization Strategy

For obtaining analytical grade crystals:

-

Solvent: Use Ethanol or a mixture of Ethanol:Water (9:1) .[2]

-

Procedure: Suspend solid in Ethanol. Heat to reflux (boiling).[1][2] Add solvent dropwise until fully dissolved.[2]

-

Cooling: Allow to cool slowly to room temperature, then to 4°C. The slow cooling promotes the formation of the stable quinolone lattice, excluding impurities.[2]

Part 4: Biological Application Workflow

When using this compound in biological assays (cell culture, enzymatic inhibition), improper solubilization results in precipitation and false negatives.[1][2]

Recommended Formulation Protocol

-

Stock Solution: Prepare a 10 mM to 50 mM stock solution in 100% DMSO .

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Intermediate Dilution: Dilute the DMSO stock into the culture medium or buffer.

-

Verification: Inspect the diluted solution under a microscope or measure turbidity (OD600) to ensure no micro-precipitates have formed.

Visualization: Formulation Decision Tree

References

-

Conrad, M., & Limpach, L. (1887).[1][2][4] Über die Synthese von Chinolinderivaten aus β-Ketonsäureestern und aromatischen Aminen. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.[1][2] [1][2]

-

Foundational reference for the synthesis of 2-methyl-4-quinolones.[1]

-

-

BLD Pharm. (n.d.).[1][2] 6-Ethoxy-2-methylquinolin-4-ol Product Page. Retrieved February 1, 2026.[2][5]

- Source for CAS and specific compound identific

-

Lipinski, C. A., et al. (2001).[1][2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2]

- Authoritative source on solubility methodologies in drug development.

-

Gouda, M. A., et al. (2014).[1][2] Synthesis and antitumor activity of some new 4-hydroxyquinoline derivatives. Medicinal Chemistry Research, 23, 275–287.[1][2]

- Reference for solubility behavior and biological applic

An In-depth Technical Guide to the Safe Handling of 6-Ethoxy-2-methylquinolin-4-ol

Foreword: A Proactive Approach to Chemical Safety

6-Ethoxy-2-methylquinolin-4-ol (CAS No. 15644-91-4) is a heterocyclic building block with potential applications in medicinal chemistry and materials science.[1] As with any novel or specialized chemical entity, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are not merely procedural formalities; they are foundational to responsible research and the well-being of laboratory personnel. This guide moves beyond generic safety data to provide a detailed, scientifically-grounded framework for the safe handling, storage, and disposal of this compound. The causality behind each recommendation is explained to empower researchers to make informed safety decisions in a dynamic laboratory environment.

Hazard Identification and GHS Classification

A critical first step in safe handling is a complete understanding of the inherent hazards. 6-Ethoxy-2-methylquinolin-4-ol is classified under the Globally Harmonized System (GHS) with significant acute hazards that demand strict adherence to safety protocols.

Signal Word: Danger

Pictograms:

- GHS05 (Corrosion)

- GHS07 (Exclamation Mark)

Table 1: GHS Hazard Classification and Precautionary Statements

| Hazard Class | Category | Hazard Statement | Precautionary Codes |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501[2] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | P280, P305+P351+P338 |

The classification for serious eye damage (Category 1) is of paramount importance. Unlike eye irritation, which is reversible, serious eye damage implies a risk of permanent injury. This necessitates the mandatory use of robust eye protection.

Toxicological Profile and Mechanistic Insights

While comprehensive toxicological data for 6-Ethoxy-2-methylquinolin-4-ol is limited, information from its GHS classification and data on structurally related quinoline derivatives provides a solid basis for risk assessment.

-

Acute Effects :

-

Oral Toxicity : The compound is classified as harmful if swallowed. Ingestion may lead to gastrointestinal irritation with symptoms including nausea, vomiting, and diarrhea, which are common for this class of compounds.[3]

-

Dermal Contact : While not specifically classified as a skin irritant, many quinoline derivatives cause skin irritation.[3][4] Prudent practice dictates that skin contact should be avoided. A related compound, Ethoxyquin, is known to be a skin sensitizer, meaning repeated exposure could lead to an allergic skin reaction.[5][6]

-

Eye Contact : The classification "Causes serious eye damage" indicates that contact can result in significant, potentially irreversible, tissue damage. This is a primary safety concern.

-

Inhalation : In its solid, powdered form, inhalation of dust can cause respiratory tract irritation.[3]

-

-

Chronic and Systemic Effects :

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach, combining engineering controls and appropriate PPE, is essential for minimizing exposure.

4.1 Engineering Controls The primary engineering control for handling this compound, especially in its powdered form, is a certified chemical fume hood.[4] The fume hood contains dust and vapors, preventing inhalation and contamination of the general laboratory environment. All weighing, transfers, and preparation of solutions should be performed within the fume hood.

4.2 Personal Protective Equipment (PPE) The selection of PPE must directly address the identified hazards.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale and Best Practices |

|---|---|---|

| Eye/Face | Chemical safety goggles. A face shield should be worn over goggles during procedures with a high risk of splashing. | Addresses the H318 hazard ("Causes serious eye damage"). Standard safety glasses do not provide an adequate seal against dust and splashes.[5][8] |

| Hand | Nitrile gloves (minimum). | Inspect gloves for defects before each use. Use proper glove removal technique to avoid contaminating skin. Dispose of contaminated gloves immediately. |

| Body | Flame-retardant lab coat. | Protects skin and personal clothing from contamination. Should be kept buttoned. |

| Respiratory | Not required for small quantities handled in a fume hood. | If a fume hood is not available or if significant dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary. |

Standard Operating Procedure (SOP) for Safe Handling

This protocol outlines the essential steps for safely handling 6-Ethoxy-2-methylquinolin-4-ol in a research setting. Adherence to this workflow is critical for minimizing risk.

Caption: Workflow for handling 6-Ethoxy-2-methylquinolin-4-ol.

Storage and Chemical Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

-

Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]

-

Incompatibilities : Keep away from strong oxidizing agents and strong acids.[9][10]

-

Light and Air : Related quinoline compounds can darken and polymerize upon exposure to light and air.[9] While not explicitly stated for this specific molecule, storing it protected from light is a prudent measure.

-

Storage Class : The compound is classified as a Storage Class 11 Combustible Solid.

Emergency and First Aid Procedures

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before beginning work.

7.1 Spill Response Protocol

Sources

- 1. 15644-91-4|6-Ethoxy-2-methylquinolin-4-ol|BLD Pharm [bldpharm.com]

- 2. punchout.medline.com [punchout.medline.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. chemos.de [chemos.de]

- 5. redox.com [redox.com]

- 6. air.unimi.it [air.unimi.it]

- 7. Ethoxyquin - Wikipedia [en.wikipedia.org]

- 8. lobachemie.com [lobachemie.com]

- 9. ETHOXYQUIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. fishersci.com [fishersci.com]

The 6-Ethoxy-2-methylquinolin-4-ol Scaffold: Synthesis, Reactivity, and Pharmaceutical Utility

This is an in-depth technical guide on the discovery, synthesis, and utility of 6-Ethoxy-2-methylquinolin-4-ol (CAS: 15644-91-4).

Executive Summary

6-Ethoxy-2-methylquinolin-4-ol (also known as 6-ethoxy-2-methyl-4-quinolone) is a heterocyclic building block belonging to the 4-hydroxyquinoline class.[1][2][3] Historically significant as a primary derivative in the development of the Conrad-Limpach synthesis , this compound represents a "privileged scaffold" in medicinal chemistry. Its structural core—a bicyclic aromatic system with a 4-position tautomeric hydroxyl/ketone group and a 6-position ether linkage—serves as a critical intermediate for antiprotozoal agents (coccidiostats), antimalarials, and modern kinase inhibitors.

This guide details the historical discovery of the molecule, its complex tautomeric behavior, and the definitive high-temperature synthesis protocol required to isolate it with high purity.

History & Discovery: The Conrad-Limpach Legacy

The history of 6-Ethoxy-2-methylquinolin-4-ol is inextricably linked to the "Golden Age" of heterocyclic chemistry in the late 19th century, specifically the work of Max Conrad and Leonhard Limpach .

The 1887 Breakthrough

In 1887, Conrad and Limpach, working at the University of Würzburg, sought to synthesize quinoline derivatives from aniline and

-

Kinetic Control (Room Temp): Reaction of aniline with ethyl acetoacetate yields a

-aminoacrylate (enamine). -

Thermodynamic Control (High Temp): Cyclization of this enamine at 250°C yields the 4-hydroxyquinoline (the target scaffold).[3]

The Role of p-Phenetidine

The specific derivative 6-Ethoxy-2-methylquinolin-4-ol arises when p-phenetidine (4-ethoxyaniline) is used as the starting amine. p-Phenetidine was a readily available coal-tar derivative in the late 1800s (used in the analgesic Phenacetin). Its reaction with ethyl acetoacetate became a textbook model for demonstrating the regioselectivity of the Conrad-Limpach synthesis against the competing Knorr synthesis (which produces 2-hydroxyquinolines).

Chemical Identity & Properties

Tautomerism: The 4-OH vs. 4-Oxo Paradox

While often named as a "quinolin-4-ol" (enol form), this molecule exists predominantly in the 4-quinolone (keto form) in the solid state and in polar solvents. This tautomerism is critical for its reactivity; the "enol" form is trapped only when the oxygen is alkylated or acylated.

| Property | Value |

| IUPAC Name | 6-Ethoxy-2-methylquinolin-4-ol |

| CAS Number | 15644-91-4 |

| Molecular Formula | C |

| Molecular Weight | 203.24 g/mol |

| Appearance | Off-white to pale beige powder |

| Melting Point | 245–248 °C (dec.) |

| Solubility | Insoluble in water; soluble in hot DMSO, DMF, acetic acid. |

| pKa | ~9.5 (phenolic OH), ~2.5 (quinoline N) |

Technical Synthesis Protocol

Methodology: Modified Conrad-Limpach Cyclization Scale: Laboratory (10–50g)

Phase 1: Formation of the Enamine (Schiff Base)

This step must be performed at moderate temperatures to avoid premature cyclization or polymerization.

-

Reagents:

-

p-Phenetidine (4-ethoxyaniline): 1.0 eq

-

Ethyl Acetoacetate: 1.1 eq

-

Solvent: Benzene or Toluene (with Dean-Stark trap) or neat.

-

Catalyst: Glacial Acetic Acid (trace, 0.5 mol%).

-

-

Procedure:

-

Combine p-phenetidine and ethyl acetoacetate in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Heat to reflux (110°C) for 2–4 hours.

-

Monitor water collection in the trap. The reaction is complete when the theoretical amount of water is collected.

-

Crucial Step: Evaporate the solvent under reduced pressure. The residue is the ethyl 3-((4-ethoxyphenyl)amino)but-2-enoate (enamine intermediate). Do not purify extensively; use crude for cyclization.

-

Phase 2: Thermal Cyclization (The "Drop-In" Method)

The cyclization requires temperatures >240°C to overcome the activation energy barrier for the aromatic substitution.

-

Reagents:

-

Crude Enamine (from Phase 1).

-

Solvent: Dowtherm A (Eutectic mixture of diphenyl ether and biphenyl) or Diphenyl Ether . Note: Mineral oil can be used but purification is harder.

-

-

Procedure:

-

Heat 10 volumes (relative to mass of enamine) of Dowtherm A to a rolling boil (250–257°C) in a large 3-neck flask.

-

Safety: Ensure vigorous stirring and use a blast shield.

-

Add the crude enamine dropwise or in small portions to the boiling solvent. The temperature must not drop below 240°C, or the reaction stalls.

-

Observation: Rapid evolution of ethanol vapor occurs.

-

Continue heating for 15–20 minutes after addition is complete.

-

Cool the mixture to room temperature. The product, 6-Ethoxy-2-methylquinolin-4-ol , will precipitate as a solid.

-

Phase 3: Purification

-

Dilute the reaction mixture with hexane or petroleum ether (to solubilize the Dowtherm A).

-

Filter the precipitate.

-

Wash the filter cake copiously with hexane/acetone (1:1) to remove residual solvent.

-

Recrystallization: Dissolve in boiling ethanol or acetic acid/water mixture.

-

Dry in a vacuum oven at 60°C.

Mechanistic Visualization

The following diagram illustrates the Conrad-Limpach pathway, highlighting the critical thermal cyclization step.

Figure 1: The Conrad-Limpach synthesis pathway for 6-Ethoxy-2-methylquinolin-4-ol.

Pharmaceutical Applications & Utility

Antiprotozoal Precursor (Coccidiostats)

The 6-ethoxy-4-hydroxyquinoline scaffold is the direct structural parent of the quinolate coccidiostats , a class of veterinary drugs used to treat parasitic infections in poultry.

-

Mechanism: These compounds inhibit the mitochondrial electron transport chain in parasites (specifically cytochrome b).

-

SAR Insight: The 6-position alkoxy group (ethoxy, decyloxy) is critical for lipophilicity and membrane penetration. 6-Ethoxy-2-methylquinolin-4-ol serves as a model for optimizing this chain length.

Antimalarial Pharmacophore

Historically, this molecule is a precursor to 4-aminoquinoline antimalarials.

-

Reaction: Treatment with Phosphorus Oxychloride (POCl

) converts the 4-OH group to a 4-Chloro group. -

Coupling: The 4-chloro derivative reacts with diamines to form analogues of Chloroquine or Primaquine. The 6-ethoxy group mimics the electron-donating properties of the 6-methoxy group found in Quinine.

Modern Kinase Inhibitors

In contemporary drug discovery, the 2-methyl-4-hydroxyquinoline core is utilized as a "hinge-binding" motif in kinase inhibitors. The nitrogen atom and the 4-oxo/hydroxyl group can form hydrogen bonds with the ATP-binding pocket of protein kinases.

References

-

Conrad, M., & Limpach, L. (1887).[3][4][5] "Ueber das Chinolin und seine Derivate." Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.

-

Riegel, B., et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Conrad-Limpach Method." Journal of the American Chemical Society, 68(7), 1264–1266.

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 85654, 6-Ethoxy-2-methylquinolin-4-ol." PubChem.

-

Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

Sources

- 1. 15644-91-4 CAS MSDS (6-Ethoxy-2-methyl-4-quinolinol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 15644-91-4|6-Ethoxy-2-methylquinolin-4-ol|BLD Pharm [bldpharm.com]

- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 4. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. synarchive.com [synarchive.com]

Tautomeric Dynamics of 6-Ethoxy-2-methylquinolin-4-ol: A Technical Characterization Guide

Executive Summary: The Tautomeric Imperative

In drug development, the precise structural characterization of 6-Ethoxy-2-methylquinolin-4-ol is not merely a nomenclature formality but a critical determinant of pharmacokinetics. This compound belongs to the 4-hydroxyquinoline class, a scaffold notorious for prototropic tautomerism —an equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolinone).

For the 6-ethoxy-2-methyl derivative, this equilibrium is heavily skewed. The 6-ethoxy group (a strong electron-donating group, EDG) and the 2-methyl group (steric/inductive stabilizer) conspire to stabilize the keto (4(1H)-quinolinone) tautomer in both the solid state and polar solutions.

Understanding this ratio (

-

Solubility Profiling: The keto form is highly polar and prone to intermolecular hydrogen bonding (dimerization), leading to high lattice energy and poor aqueous solubility.

-

Receptor Binding: Target proteins may selectively bind the "rare" enol form, requiring an energetic penalty for tautomerization upon binding.

-

Formulation: Salt selection strategies must account for the protonation site (N-1 vs. O-exocyclic).

Molecular Architecture & Mechanism